

AXT-914: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	AXT-914	
Cat. No.:	B10819877	Get Quote

For: Researchers, scientists, and drug development professionals.

Executive Summary

AXT-914 is an investigational, orally-active small molecule that functions as a calcilytic, a negative allosteric modulator of the calcium-sensing receptor (CaSR). By antagonizing the CaSR in the parathyroid gland, AXT-914 stimulates the rapid and transient release of endogenous parathyroid hormone (PTH). This mechanism of action has been explored for its potential therapeutic benefits in conditions characterized by hypocalcemia and inadequate PTH secretion, such as postsurgical hypoparathyroidism and autosomal dominant hypocalcemia type 1 (ADH1). Preclinical and early-phase clinical studies have demonstrated the pharmacodynamic effects of AXT-914 on PTH and calcium levels, though its development for osteoporosis was halted due to a lack of effect on bone formation biomarkers and dose-limiting hypercalcemia. This guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available data from preclinical and clinical investigations of AXT-914.

Chemical Structure and Properties

AXT-914 is a quinazolin-2-one derivative. Its chemical identity and key properties are summarized in the table below.



Property	Value
IUPAC Name	1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
Molecular Formula	C27H23BrN2O2
Molecular Weight	487.4 g/mol
SMILES	CC(C)c1ccc(cc1)c2nc(=O)n(c3cc(OCC#C)ccc3 2)Cc4ccc(Br)cc4
Physical Description	Solid (inferred)
Solubility	Not explicitly stated in reviewed literature
CAS Number	717104-43-3

Mechanism of Action and Signaling Pathway

AXT-914 exerts its pharmacological effect by acting as a negative allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.

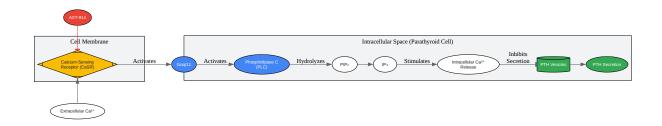
Calcium-Sensing Receptor (CaSR) Signaling

Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR on parathyroid chief cells. This activation, through a G-protein-mediated signaling cascade involving Gαq/11 and phospholipase C (PLC), leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, which in turn inhibits the synthesis and secretion of PTH.

AXT-914-Mediated CaSR Antagonism

AXT-914 binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding site. This binding induces a conformational change in the receptor that prevents its activation by extracellular calcium. By antagonizing the CaSR, **AXT-914** effectively blocks the inhibitory signal, leading to a rapid and transient increase in PTH secretion from the parathyroid glands. The secreted PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium levels.





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Figure 1: AXT-914 Signaling Pathway in a Parathyroid Chief Cell.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from published studies on **AXT-914**.

Preclinical Data: Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1)[1]



Parameter	Vehicle-Treated Mice (n=6)	AXT-914-Treated Mice (10 mg/kg; n=7)	P-value
Plasma PTH at 30 min (pmol/L)	23 ± 4	104 ± 29	<0.05
Plasma Albumin- Adjusted Calcium at 120 min (mmol/L)	1.84 ± 0.02	2.03 ± 0.02	<0.001

In vitro, **AXT-914** demonstrated a concentration-dependent decrease in the intracellular calcium response to extracellular calcium in HEK293 cells expressing a mutant CaSR. At a concentration of 10 nM, **AXT-914** normalized the gain-of-function of the mutant receptor.[1]

Preclinical Data: Rat Models of Postsurgical

Hypoparathyroidism[2]

Model	Treatment Group (Oral AXT-914)	Outcome
Hemi-parathyroidectomy	5 and 10 mg/kg for 2 weeks	Increased serum PTH and calcium; Decreased serum phosphorus and urinary calcium excretion.
Total parathyroidectomy with autotransplantation	10 mg/kg for 3 weeks	Increased serum PTH and calcium; Decreased serum phosphorus. Effects on PTH and calcium were sustained for 1 week after drug discontinuation.

Histological examination of autotransplanted parathyroid tissue in rats treated with **AXT-914** showed increased tissue area, PTH expression, and markers of angiogenesis compared to vehicle-treated animals.[2]





Clinical Data: Phase 1 Studies in Healthy Volunteers and Postmenopausal Women[4]

Study 1: Single and Multiple Ascending Doses in Healthy Volunteers

- Single Ascending Doses: 4 mg to 120 mg.
- Multiple Doses: 60 mg or 120 mg once daily for 12 days.
- Outcome: **AXT-914** was well-tolerated and induced the desired sharp, transient, and robust PTH release profiles.

Study 2: 4-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Healthy Postmenopausal Women

Treatment Group	Change in Total Serum Calcium from Baseline	Effect on Bone Formation Biomarkers
AXT-914 (45 mg)	+8.0%	No expected changes observed.
AXT-914 (60 mg)	+10.7%	No expected changes observed.
Placebo	+1.0%	N/A
Teriparatide (20 μg)	+1.3%	Expected changes observed.

The clinical trial in postmenopausal women was terminated prematurely due to the lack of effect on bone formation biomarkers and a dose-limiting increase in serum calcium levels.[3]

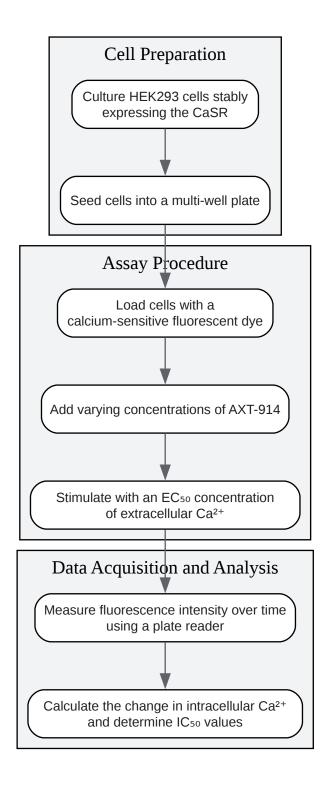
Experimental Protocols

Detailed, step-by-step experimental protocols for the specific **AXT-914** studies are not publicly available. However, based on the published methodologies, the following outlines the general approaches used.

In Vitro CaSR Activity Assay (General Methodology)



A common method to assess the activity of CaSR modulators involves measuring changes in intracellular calcium concentrations in cells engineered to express the receptor, such as HEK293 cells.[1]



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Figure 2: Generalized Experimental Workflow for an In Vitro CaSR Antagonist Assay.

In Vivo Animal Studies (General Methodology)

Animal models are crucial for evaluating the in vivo efficacy and safety of calcilytics. Studies with **AXT-914** have utilized rodent models of hypoparathyroidism.[1][4]

- Animal Model Generation: Surgical (e.g., parathyroidectomy) or genetic models (e.g., CaSR mutations) are used to induce a state of hypoparathyroidism.
- Drug Administration: **AXT-914** or vehicle is administered, typically via oral gavage, at specified doses and frequencies.
- Sample Collection: Blood and urine samples are collected at various time points postadministration.
- Biochemical Analysis: Serum/plasma is analyzed for PTH, calcium, phosphorus, and other relevant biomarkers. Urine is analyzed for calcium and creatinine excretion.
- Histological Analysis: At the end of the study, relevant tissues (e.g., parathyroid, kidney, bone) may be collected for histological examination.
- Data Analysis: Statistical analysis is performed to compare the outcomes between the AXT-914 and vehicle-treated groups.

Clinical Trial Methodology (General Approach)[4]

Early-phase clinical trials for **AXT-914** followed standard designs for assessing safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

- Study Design: Randomized, double-blind, placebo-controlled designs are employed. Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are typically included.
- Participant Population: Healthy volunteers or a specific patient population (e.g., postmenopausal women) are recruited based on defined inclusion and exclusion criteria.
- Drug Administration: Investigational product (AXT-914) or placebo is administered orally at escalating doses.



- PK/PD Assessments: Serial blood samples are collected to determine the pharmacokinetic profile of AXT-914 and to measure pharmacodynamic markers such as PTH and serum calcium.
- Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
- Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) are calculated, and the relationship between drug exposure and pharmacodynamic response is evaluated. Safety and tolerability are assessed by summarizing adverse events and other safety data.

Discussion and Future Directions

AXT-914 has demonstrated a clear mechanism of action as a CaSR antagonist, effectively stimulating PTH release in both preclinical models and human subjects. Its potential as a targeted therapy for ADH1 is supported by in vitro and in vivo data showing its ability to counteract the effects of a gain-of-function CaSR mutation.[1] Furthermore, its efficacy in animal models of postsurgical hypoparathyroidism suggests a potential role in this setting.[4]

However, the clinical development of **AXT-914** for osteoporosis was unsuccessful. The observed disconnect between robust PTH release and the lack of an anabolic effect on bone, coupled with dose-limiting hypercalcemia, highlights the challenges in translating the acute pharmacodynamic effects of calcilytics into a desired long-term therapeutic outcome for this indication.[3] The sustained elevation of serum calcium suggests that the transient nature of the PTH spike may not have been sufficient to uncouple the anabolic and resorptive effects on bone, or that other off-target effects may have contributed to the observed hypercalcemia.

Future research on **AXT-914** or other calcilytics could focus on:

- Optimizing Dosing Regimens: Exploring alternative dosing strategies that might better mimic the physiological effects of endogenous PTH and avoid sustained hypercalcemia.
- Patient Selection: Focusing on patient populations with a clear pathophysiology related to CaSR dysregulation, such as ADH1, where AXT-914 could serve as a targeted therapy.
- Combination Therapies: Investigating the potential of AXT-914 in combination with other agents to enhance therapeutic efficacy or mitigate adverse effects.



In conclusion, **AXT-914** is a well-characterized calcilytic with a clear mechanism of action and demonstrated pharmacodynamic effects. While its development for osteoporosis has been discontinued, the existing data provide a valuable foundation for further investigation into its potential therapeutic applications in other disorders of calcium homeostasis.

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